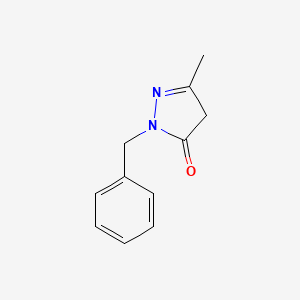

2-Pyrazolin-5-one, 1-benzyl-3-methyl-

Description

BenchChem offers high-quality 2-Pyrazolin-5-one, 1-benzyl-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazolin-5-one, 1-benzyl-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDQPHZEAUFCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241547 | |

| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-23-6 | |

| Record name | 1-Benzyl-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methyl-2-pyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one from benzyl hydrazine

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-methyl-2-pyrazolin-5-one from Benzylhydrazine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one, a key heterocyclic compound. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the underlying reaction principles, provides a detailed experimental protocol, and discusses the significance of this molecular scaffold in medicinal chemistry.

Introduction: The Significance of the Pyrazolinone Core

Pyrazolin-5-one derivatives represent a privileged scaffold in medicinal chemistry and materials science. Their five-membered heterocyclic structure is a cornerstone in the development of a wide array of biologically active agents. The title compound, 1-benzyl-3-methyl-2-pyrazolin-5-one, is a notable analog of Edaravone (1-phenyl-3-methyl-5-pyrazolone), a neuroprotective drug approved for treating stroke and amyotrophic lateral sclerosis (ALS).[1] The versatility of the pyrazolinone ring allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile. These compounds are known to exhibit a broad spectrum of activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[1][2][3]

This guide focuses on a classic and efficient method for synthesizing this scaffold: the cyclocondensation reaction between benzylhydrazine and an acetoacetate ester, a process rooted in the principles of the Knorr pyrazole synthesis.[4]

Mechanistic Insights: The Knorr Pyrazolone Synthesis

The synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one from benzylhydrazine and ethyl acetoacetate is a variant of the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[5] This reaction provides a direct and high-yielding pathway to the pyrazolone ring system through the condensation of a hydrazine with a β-ketoester.[4]

The reaction proceeds through a well-established mechanism involving two primary stages:

-

Hydrazone Formation: The synthesis is typically initiated under mild acidic conditions. The acid catalyst protonates the ketone carbonyl of ethyl acetoacetate, enhancing its electrophilicity. The more nucleophilic terminal nitrogen of benzylhydrazine then attacks this activated carbonyl group. Subsequent dehydration leads to the formation of a stable hydrazone intermediate.

-

Intramolecular Cyclization and Condensation: The second nitrogen atom of the hydrazone intermediate, now acting as an intramolecular nucleophile, attacks the ester carbonyl group. This cyclization step is followed by the elimination of an ethanol molecule, resulting in the formation of the thermodynamically stable five-membered pyrazolinone ring.[4][6]

It is crucial to recognize that the final product, like other pyrazolones, can exist in three tautomeric forms: the CH, NH, and OH forms.[7] While often depicted as the keto tautomer (CH form), the equilibrium between these forms can be influenced by the solvent and substitution patterns, which in turn affects the compound's reactivity and biological interactions.[4][7]

Caption: Knorr synthesis reaction pathway.

Detailed Experimental Protocol

This section provides a robust, field-proven methodology for the synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one. The protocol is designed to be self-validating, with clear checkpoints and purification steps to ensure high purity of the final product.

Materials and Reagents

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Grade |

| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | ≥97% |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Reagent Grade |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% |

| Deionized Water | H₂O | 18.02 | Type II |

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylhydrazine (12.2 g, 0.1 mol) and absolute ethanol (100 mL). Stir the mixture until the benzylhydrazine has completely dissolved.

-

Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution. The acid serves to catalyze the initial condensation step.[4]

-

Addition of β-Ketoester: While stirring, add ethyl acetoacetate (14.3 g, 0.11 mol, 1.1 equivalents) dropwise to the flask over a period of 15-20 minutes. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane.[4]

-

Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of cold deionized water with stirring. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. For further purification, recrystallize the crude product from an aqueous ethanol solution.

-

Drying: Dry the purified white to off-white crystalline solid in a vacuum oven at 50-60°C to a constant weight.

Quantitative Data and Expected Outcome

| Parameter | Value | Rationale |

| Molar Ratio (Benzylhydrazine:EAA) | 1 : 1.1 | A slight excess of ethyl acetoacetate ensures complete conversion of the hydrazine. |

| Solvent | Ethanol | An effective solvent for all reactants and facilitates the removal of the ethanol byproduct. |

| Catalyst | Glacial Acetic Acid | A mild acid catalyst is sufficient to promote the reaction without causing degradation. |

| Reaction Temperature | ~78-80 °C (Reflux) | Provides the necessary activation energy for the intramolecular cyclization and condensation. |

| Reaction Time | 2-4 hours | Typically sufficient for complete reaction, but should be confirmed by TLC. |

| Expected Yield | 85-95% | This reaction is known for its high efficiency and yield.[4] |

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 1-benzyl-3-methyl-2-pyrazolin-5-one.

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₁H₁₂N₂O[8]

-

Molecular Weight: 188.23 g/mol [8]

-

Melting Point: Literature values should be consulted for comparison.

-

¹H NMR Spectroscopy: Expected signals include a singlet for the methyl protons, a singlet for the methylene protons of the benzyl group, aromatic protons of the benzyl ring, and a singlet for the proton at the C4 position of the pyrazolone ring.

-

¹³C NMR Spectroscopy: Will show distinct peaks for the methyl carbon, methylene carbons, aromatic carbons, and the carbonyl carbon.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key absorption bands are expected for the C=O stretch (around 1700-1740 cm⁻¹), C=N stretch, and aromatic C-H stretches.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 188, with a possible [M+H]⁺ peak at 189 in ESI-MS.

Conclusion and Broader Impact

The synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one via the Knorr condensation pathway is a foundational reaction for students, researchers, and industrial chemists. It is a robust, high-yielding, and straightforward method to access a molecular scaffold of significant pharmaceutical interest. The derivatives of this core structure are vital in the ongoing search for new therapeutic agents, underscoring the importance of understanding and mastering this synthetic protocol.[9][10] The knowledge gained from synthesizing and modifying this compound can be directly applied to drug discovery programs targeting a wide range of human diseases.

References

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

National Center for Biotechnology Information (PMC). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

-

Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

PrepChem.com. Synthesis of (a) 1-Benzyl-4-ethoxycarbonyl-3-pyrazolin-5-one. [Link]

- Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Google Patents. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Google Patents. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

National Center for Biotechnology Information (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ResearchGate. Synthesis of pyrazolines by reaction with hydrazine hydrate. [Link]

-

Indian Academy of Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

-

National Center for Biotechnology Information (PubChem). 1-Benzyl-3-methyl-2-pyrazolin-5-one. [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

Natural Sciences Publishing. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

-

National Center for Biotechnology Information (PubMed). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. [Link]

Sources

- 1. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. 1-Benzyl-3-methyl-2-pyrazolin-5-one | C11H12N2O | CID 70349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

1-benzyl-3-methyl-2-pyrazolin-5-one derivatives and their applications

An In-Depth Technical Guide to 1-Benzyl-3-Methyl-2-Pyrazolin-5-One Derivatives: Synthesis, Properties, and Multifaceted Applications

Introduction

The pyrazolone structural motif is a cornerstone in medicinal chemistry, representing a privileged scaffold found in numerous therapeutic agents.[1] First synthesized in 1883, pyrazolone derivatives quickly garnered attention for their potent analgesic and antipyretic activities.[1] Today, this versatile heterocyclic core is integral to FDA-approved drugs with applications ranging from neuroprotection to oncology.[1]

This technical guide focuses specifically on the 1-benzyl-3-methyl-2-pyrazolin-5-one scaffold. The introduction of a benzyl group at the N1 position imparts distinct physicochemical properties, influencing the molecule's lipophilicity, steric profile, and potential for π-π stacking interactions with biological targets. These characteristics have made this particular class of derivatives a fertile ground for research, leading to the discovery of compounds with a broad spectrum of biological activities. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, key applications, and structure-activity relationships of these promising compounds.

The Core Scaffold: Structure and Tautomerism

The foundational structure is 1-benzyl-3-methyl-2-pyrazolin-5-one. A critical feature of the pyrazolin-5-one ring is its capacity for tautomerism, existing in equilibrium between several forms: the keto (CH), enol (OH), and zwitterionic (NH) forms.[2] The predominant tautomer is influenced by the solvent, pH, and the nature of substituents.[2] This dynamic equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities and its mode of interaction with enzymatic or receptor targets.

Strategic Synthesis of 1-Benzyl-3-Methyl-2-Pyrazolin-5-One Derivatives

The synthesis of this class of compounds typically follows a two-stage process: formation of the core pyrazolone ring, followed by functionalization, most commonly at the C4 position.

Stage 1: Synthesis of the 1-Benzyl-3-methyl-2-pyrazolin-5-one Core

The most direct and widely adopted method for constructing the pyrazolone ring is the condensation reaction between a hydrazine derivative and a β-ketoester.[3][4] For the target scaffold, this involves the reaction of benzylhydrazine with ethyl acetoacetate.

Experimental Protocol: Synthesis of 1-Benzyl-3-methyl-2-pyrazolin-5-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzylhydrazine (1.0 eq) in a suitable solvent such as ethanol or methanol.[5][6]

-

pH Adjustment (Optional but Recommended): For improved reaction control and yield, adjust the pH of the hydrazine solution to between 5.0 and 6.5 using a dilute acid like hydrochloric acid.[5]

-

Addition of β-Ketoester: While stirring, add ethyl acetoacetate (1.0-1.1 eq) dropwise to the solution. An exothermic reaction may be observed.[6]

-

Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[5]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization, typically from an ethanol/water mixture, to yield the pure 1-benzyl-3-methyl-2-pyrazolin-5-one product.[3][7]

Stage 2: Derivatization via Knoevenagel Condensation

The C4 position of the pyrazolone ring possesses an active methylene group, making it highly amenable to condensation reactions with aldehydes. The Knoevenagel condensation is the principal method for introducing diverse aryl or alkylidene substituents at this position, generating a vast library of derivatives.[7][8]

Experimental Protocol: Synthesis of 4-Arylmethylene-1-benzyl-3-methyl-2-pyrazolin-5-one Derivatives

-

Reactant Mixture: In a suitable solvent like absolute ethanol, combine 1-benzyl-3-methyl-2-pyrazolin-5-one (1.0 eq) and a selected aromatic aldehyde (1.0 eq).[8]

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the mixture.[7][8]

-

Reaction Conditions: Stir the mixture at room temperature or under gentle reflux for several hours (4-10 hours). Monitor the reaction completion by TLC.[7]

-

Isolation: Upon completion, the reaction mixture is often cooled or poured into crushed ice to precipitate the product.[7]

-

Purification: The resulting solid is collected by filtration, washed with cold ethanol or water, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the final derivative.[7][9]

The following diagram illustrates the general synthetic workflow.

Multifaceted Applications in Research and Development

Derivatives of the 1-benzyl-3-methyl-2-pyrazolin-5-one scaffold have demonstrated a remarkable range of biological and chemical activities.

Medicinal Chemistry

The versatility of the scaffold allows for fine-tuning to achieve desired therapeutic effects, making it a subject of intense investigation in drug discovery.

Antimicrobial Activity: Many pyrazolone derivatives exhibit significant activity against a spectrum of bacteria and fungi.[1] The mechanism is often attributed to the disruption of cellular processes essential for microbial survival. The lipophilic nature of the benzyl group can facilitate passage through the microbial cell membrane. Structure-activity relationship studies have shown that the nature of the substituent at the C4 position is critical for potency.[10][11] For instance, compounds with specific substitutions on the C4-benzylidene ring have shown potent activity against both Gram-positive and Gram-negative bacteria.[12]

Table 1: Selected Antimicrobial Activity of Pyrazoline Derivatives

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2-Pyrazoline Derivatives | S. aureus | 64 | [10] |

| 2-Pyrazoline Derivatives | E. faecalis | 32 | [10] |

| Chloroacetyl-pyrazoline | P. aeruginosa | 62.5 | [12] |

| Chloroacetyl-pyrazoline | C. albicans | >62.5 |[12] |

Anticancer and Cytotoxic Activity: This class of compounds has emerged as a promising scaffold for the development of novel anticancer agents.[13][14] One of the key mechanisms identified is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[15] VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By blocking the ATP binding site of VEGFR-2, these derivatives can inhibit downstream signaling, leading to reduced tumor vascularization and suppressed growth.

Studies have reported derivatives with potent cytotoxic effects against various cancer cell lines, with IC₅₀ values in the low micromolar or even nanomolar range.[13][15]

Antioxidant Properties: Several pyrazolone derivatives, including the well-known drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are potent free radical scavengers.[16][17] The antioxidant activity stems from the ability of the pyrazolone ring, particularly in its anionic or enolic form, to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[17] This action helps to mitigate oxidative stress, a pathological process implicated in numerous diseases, including neurodegenerative disorders and ischemia.[16] Sulfur-containing derivatives have shown particularly high antioxidant activity.[18]

Anti-inflammatory and Analgesic Activity: Historically, pyrazolones were first recognized for their anti-inflammatory and analgesic effects.[1][7] While the exact mechanisms can vary, they are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Agrochemicals

The structural features of these pyrazolone derivatives make them suitable candidates for agrochemical development. They have been investigated for use as herbicides and pesticides, where their biological activity can be harnessed to protect crops.[19]

Analytical and Industrial Chemistry

Beyond biological applications, the pyrazolone core is a valuable synthon in organic chemistry.[19] The keto group and active methylene site allow for further chemical transformations. Additionally, certain derivatives function as chelating agents and are used in the formulation of dyes and pigments.[7]

Structure-Activity Relationship (SAR) Insights

The extensive research into this scaffold has yielded valuable insights into the relationship between chemical structure and biological activity:

-

The C4-Substituent: This is the most critical position for modulating activity. The introduction of an arylmethylene group via Knoevenagel condensation is a common strategy. The electronic properties of this aryl ring are paramount; electron-withdrawing groups often enhance antimicrobial or anticancer activity.[12]

-

The N1-Benzyl Group: This group generally enhances the lipophilicity of the molecule, which can improve cell membrane permeability and bioavailability. Substitutions on the benzyl ring itself can further tune these properties.

-

The C3-Methyl Group: While less frequently modified, this group contributes to the overall electronic and steric profile of the core ring.

-

Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems has been shown to produce compounds with significantly enhanced biological properties, including potent antibacterial and protein kinase inhibitory activity.[20]

Future Perspectives and Conclusion

The 1-benzyl-3-methyl-2-pyrazolin-5-one scaffold continues to be a highly attractive and fruitful starting point for the design of novel bioactive molecules. Its synthetic accessibility, coupled with the chemical versatility of the C4 position, allows for the creation of large, diverse chemical libraries for high-throughput screening.

Future research will likely focus on several key areas:

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.

-

Development of Fused Systems: Exploring novel heterocyclic rings to fuse with the pyrazolone core to unlock new pharmacological profiles.[20]

-

QSAR and Computational Modeling: Employing quantitative structure-activity relationship (QSAR) studies and molecular docking to rationally design next-generation derivatives with enhanced potency and selectivity.[21]

References

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.

-

Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed.

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate.

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications.

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC.

-

Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal of Global Advanced Scientific Research.

-

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.

-

Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education and Research.

-

Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. DergiPark.

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. ResearchGate.

-

Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.

-

Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Semantic Scholar.

-

Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research.

-

Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.

-

Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International.

-

Antioxidant activity of 4-[alkyl(benzyl)sulfanylmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-ones. ResearchGate.

-

Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. PubMed.

-

Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate.

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.

-

Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. PubMed.

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC.

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

-

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. MySkinRecipes.

-

Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI.

-

Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. ResearchGate.

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 4. rsisinternational.org [rsisinternational.org]

- 5. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 6. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 7. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. paperpublications.org [paperpublications.org]

- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. | Semantic Scholar [semanticscholar.org]

- 17. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemimpex.com [chemimpex.com]

- 20. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 21. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]

The Pharmacological Versatility of 1-Benzyl-3-Methyl-Pyrazolin-5-One Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-3-methyl-pyrazolin-5-one scaffold represents a privileged heterocyclic core in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of these compounds, delving into their synthesis, mechanisms of action, and therapeutic potential across antimicrobial, anti-inflammatory, analgesic, and anticancer domains. By synthesizing current research, this document offers field-proven insights and detailed experimental protocols to empower researchers in the ongoing development of novel therapeutics based on this versatile molecular framework.

Introduction: The Pyrazolin-5-one Core - A Foundation for Diverse Bioactivity

Pyrazolin-5-ones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring. This structural motif is not only of theoretical interest but also serves as a cornerstone in the development of numerous pharmaceuticals.[1] The historical significance of this scaffold is underscored by the discovery of antipyrine, one of the first synthetic analgesics, which features a pyrazolone core.[2] The versatility of the pyrazolin-5-one ring system, particularly its amenability to substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological targets.

The introduction of a benzyl group at the N-1 position of the 3-methyl-pyrazolin-5-one core has been a strategic focus in medicinal chemistry. This modification often enhances lipophilicity, which can improve cell membrane permeability and target engagement. Furthermore, derivatization at the C-4 position, a highly reactive site, has yielded a vast library of compounds with a wide spectrum of pharmacological effects. This guide will systematically explore the synthesis and multifaceted biological activities of 1-benzyl-3-methyl-pyrazolin-5-one and its key derivatives.

Synthesis of 1-Benzyl-3-Methyl-Pyrazolin-5-One and its Derivatives

The synthesis of the 1-benzyl-3-methyl-pyrazolin-5-one core and its subsequent derivatization at the C-4 position are fundamental processes for accessing this class of compounds. The following sections detail the established synthetic routes.

Synthesis of the Core Scaffold: 1-Benzyl-3-Methyl-Pyrazolin-5-One

The most prevalent and efficient method for synthesizing the 1-benzyl-3-methyl-pyrazolin-5-one scaffold is the condensation reaction between benzylhydrazine and a β-keto ester, typically ethyl acetoacetate.[3] This reaction proceeds via a cyclization mechanism to form the stable pyrazolin-5-one ring.

Experimental Protocol: Synthesis of 1-Benzyl-3-Methyl-Pyrazolin-5-One

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of Reactant: To the stirring solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield pure 1-benzyl-3-methyl-pyrazolin-5-one.

Causality: The use of a protic solvent like ethanol facilitates the proton transfer steps involved in the condensation and cyclization reactions. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Synthesis of 4-Arylmethylene-1-Benzyl-3-Methyl-Pyrazolin-5-One Derivatives

The C-4 position of the pyrazolin-5-one ring is highly nucleophilic and readily undergoes condensation with various aromatic aldehydes in the presence of a base catalyst. This Knoevenagel-type condensation is a versatile method for introducing diverse aryl substituents, which is crucial for modulating the biological activity of the final compounds.

Experimental Protocol: Synthesis of 4-(Substituted-benzylidene)-1-benzyl-3-methyl-pyrazolin-5-one

-

Reaction Setup: Dissolve 1-benzyl-3-methyl-pyrazolin-5-one (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent like absolute ethanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate, to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed to obtain the pure 4-arylmethylene derivative.

Causality: The basic catalyst deprotonates the C-4 position of the pyrazolin-5-one, generating a carbanion that acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration step leads to the formation of the C=C double bond.

Evaluation of Anti-inflammatory and Analgesic Activity

The in vivo carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing the acute anti-inflammatory and analgesic properties of new compounds. [4][5] Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week before the experiment. Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 1-benzyl-3-methyl-pyrazolin-5-one derivative.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle only.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group. [6] Causality: Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory activity. This model also has an analgesic component, as the inflammation causes pain, and a reduction in pain-related behaviors can be assessed.

Table 2: Anti-inflammatory Activity of Selected 1-Benzyl-3-Methyl-Pyrazolin-5-One Derivatives in Carrageenan-Induced Paw Edema (Hypothetical Data)

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) |

| Control | - | 0 |

| Indomethacin | 10 | 65 |

| Derivative A | 50 | 45 |

| Derivative A | 100 | 70 |

| Derivative B | 50 | 55 |

| Derivative B | 100 | 80 |

Note: This is illustrative data. Actual results would depend on the specific derivatives and experimental conditions.

Anticancer Activity

The pyrazole scaffold is present in several clinically approved anticancer drugs, and derivatives of 1-benzyl-3-methyl-pyrazolin-5-one have emerged as promising candidates for cancer therapy. [7][8]

Mechanism of Anticancer Action

The anticancer mechanisms of these compounds are often multi-faceted and can include:

-

Induction of Apoptosis: Many pyrazolone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. [9]This can occur through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.

-

Enzyme Inhibition: Pyrazolone derivatives can target and inhibit key enzymes involved in cancer cell growth and survival, such as protein kinases (e.g., CDKs, EGFR) and topoisomerases. [7][8]

Evaluation of Anticancer Activity

The in vitro cytotoxicity of these compounds against various cancer cell lines is a primary method for evaluating their anticancer potential. The MTT assay is a widely used colorimetric assay for this purpose. [10][11] Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculation of IC50: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. [10][12] Causality: The MTT assay is based on the ability of metabolically active (i.e., viable) cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Table 3: Cytotoxic Activity (IC50 in µM) of Selected 1-Benzyl-3-Methyl-Pyrazolin-5-One Derivatives against Human Cancer Cell Lines (Hypothetical Data)

| Compound | Substituent at C-4 | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |

| Doxorubicin (Std.) | - | 0.8 | 1.2 | 1.5 |

| Derivative X | 4-Fluorobenzylidene | 5.2 | 7.8 | 10.1 |

| Derivative Y | 3,4-Dimethoxybenzylidene | 12.5 | 15.3 | 20.8 |

| Derivative Z | 4-(Trifluoromethyl)benzylidene | 2.1 | 3.5 | 4.9 |

Note: This table presents hypothetical IC50 values to demonstrate the format for reporting anticancer activity.

Conclusion and Future Directions

The 1-benzyl-3-methyl-pyrazolin-5-one scaffold continues to be a highly valuable and versatile platform in drug discovery. The synthetic accessibility of this core and the ease of its derivatization, particularly at the C-4 position, allow for the generation of large and diverse compound libraries for biological screening. The demonstrated efficacy of these compounds across antimicrobial, anti-inflammatory, analgesic, and anticancer applications highlights their significant therapeutic potential.

Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to enable rational drug design.

-

Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Efficacy and Safety Studies: Advancing the most promising candidates to preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

The continued exploration of the 1-benzyl-3-methyl-pyrazolin-5-one chemical space holds great promise for the development of novel and effective therapies for a wide range of human diseases.

References

- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved from [Link]

-

Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (n.d.). Retrieved from [Link]

-

Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (n.d.). Retrieved from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Retrieved from [Link]

-

Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. (n.d.). Retrieved from [Link]

-

Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (n.d.). Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved from [Link]

-

The IC50 of tested compounds against MCF-7, HepG-2 and HCT-116 cancer... (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Retrieved from [Link]

-

The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. (n.d.). Retrieved from [Link]

-

Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (n.d.). Retrieved from [Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). Retrieved from [Link]

-

Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (n.d.). Retrieved from [Link]

-

Newer Substituted Indolyl-Pyrazoline Derivatives as Anti-Inflammatory Agents. (n.d.). Retrieved from [Link]

-

Schematic diagram for the synthesis of pyrazoles, 5(a-g). (n.d.). Retrieved from [Link]

-

Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. (n.d.). Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (n.d.). Retrieved from [Link]

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (n.d.). Retrieved from [Link]

-

The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Retrieved from [Link]

-

Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. (n.d.). Retrieved from [Link]

-

Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. (n.d.). Retrieved from [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Retrieved from [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (n.d.). Retrieved from [Link]

-

Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (n.d.). Retrieved from [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (n.d.). Retrieved from [Link]

-

MTT Assay Protocol. (n.d.). Retrieved from [Link]

-

The IC50 of tested compounds against MCF-7, HepG-2 and HCT-116 cancer... (n.d.). Retrieved from [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). Retrieved from [Link]

-

The cyclooxygenase (COX) pathway and prostaglandin E2 (PGE2) signaling.... (n.d.). Retrieved from [Link]

-

Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. (n.d.). Retrieved from [Link]

-

Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (n.d.). Retrieved from [Link]

-

In vitro and in silico studies on novel N-substituted-3,5-diaryl-pyrazoline derivatives as COX-2 inhibitors and anti-inflammatory agents. (n.d.). Retrieved from [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Retrieved from [Link]

-

Prostaglandins and Inflammation. (n.d.). Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). Retrieved from [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Retrieved from [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.. (n.d.). Retrieved from [Link]

-

Anti-inflammatory activity in carrageenan-induced paw edema in rats... (n.d.). Retrieved from [Link]

-

The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (n.d.). Retrieved from [Link]

-

Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (n.d.). Retrieved from [Link]

Sources

- 1. ijbs.com [ijbs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. rsc.org [rsc.org]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Spectroscopic Guide to 1-Benzyl-3-methyl-2-pyrazolin-5-one: Structure, Tautomerism, and Analysis

Introduction

Welcome to an in-depth exploration of the spectroscopic characteristics of 1-benzyl-3-methyl-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of pyrazolinone-based compounds. Pyrazolin-5-ones are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, dyes, and photographic materials. Their biological significance, including analgesic, anti-inflammatory, and antimicrobial properties, makes a precise and robust analytical methodology for their characterization paramount.

This document deviates from a standard template to provide a narrative that is both educational and practical. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—not merely as procedural steps, but as interconnected tools for a holistic analysis. We will explore the "why" behind experimental choices and interpret the resulting data with a focus on validating the structure and purity of the target molecule. A critical aspect of pyrazolinone chemistry, tautomerism, will be a recurring theme, as its understanding is essential for accurate spectral interpretation.

The Subject: 1-Benzyl-3-methyl-2-pyrazolin-5-one

1-Benzyl-3-methyl-2-pyrazolin-5-one is a derivative of the pyrazolinone family, characterized by a benzyl group at the N1 position and a methyl group at the C3 position of the five-membered heterocyclic ring. Its molecular formula is C₁₁H₁₂N₂O, and its structure presents a fascinating case for spectroscopic analysis due to the potential for tautomerism.

Caption: Molecular structure of 1-benzyl-3-methyl-2-pyrazolin-5-one.

A crucial aspect to consider is the existence of tautomeric forms, which can significantly influence the spectroscopic data. The three primary tautomers are the CH-form (ketone), the OH-form (enol), and the NH-form. The equilibrium between these forms is often solvent-dependent.[1]

Caption: A robust workflow for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of 1-benzyl-3-methyl-2-pyrazolin-5-one for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be around 4-5 cm.

-

Spectrometer Insertion: Carefully place the NMR tube into a spinner, adjust it to the correct depth using a gauge, and insert it into the spectrometer's magnet.

-

Instrumental Setup:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

-

Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks. This is a critical step for high-resolution spectra.

-

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data.

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. This is followed by phasing, baseline correction, and referencing the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm, but it is common practice to use tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

¹H NMR Spectral Data & Interpretation

Table 1: Predicted ¹H NMR Spectral Data for 1-Benzyl-3-methyl-2-pyrazolin-5-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.0 | Singlet | 2H | Benzyl methylene protons (-CH₂-) |

| ~ 3.3 | Singlet | 2H | Pyrazolinone C4 protons (-CH₂-) |

| ~ 2.1 | Singlet | 3H | Methyl protons (-CH₃) |

Causality and Interpretation:

-

Aromatic Protons (~7.2-7.4 ppm): The five protons of the benzyl group's phenyl ring are expected to resonate in the typical aromatic region. The electronic environment of these protons is similar, leading to a complex multiplet.

-

Benzyl Methylene Protons (~5.0 ppm): The two protons of the -CH₂- group linking the phenyl ring to the nitrogen are deshielded by the adjacent electronegative nitrogen and the aromatic ring, hence their downfield shift. They are chemically equivalent and should appear as a singlet.

-

Pyrazolinone C4 Protons (~3.3 ppm): In the CH-tautomer, the two protons at the C4 position of the pyrazolinone ring are adjacent to a carbonyl group, which deshields them. Their signal is expected to be a singlet. The presence and chemical shift of this signal are strong indicators of the predominant tautomeric form in the given solvent.

-

Methyl Protons (~2.1 ppm): The three protons of the methyl group at the C3 position are attached to a sp²-hybridized carbon and will appear as a singlet.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Benzyl-3-methyl-2-pyrazolin-5-one

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Carbonyl carbon (C=O) |

| ~ 155 | C3 carbon (attached to -CH₃) |

| ~ 136 | Quaternary aromatic carbon (of benzyl) |

| ~ 129 | Aromatic CH carbons (ortho, para) |

| ~ 128 | Aromatic CH carbon (meta) |

| ~ 50 | Benzyl methylene carbon (-CH₂-) |

| ~ 40 | C4 carbon (-CH₂-) |

| ~ 15 | Methyl carbon (-CH₃) |

Causality and Interpretation:

-

Carbonyl Carbon (~170 ppm): The C=O group's carbon is highly deshielded and appears significantly downfield. This is a key diagnostic peak for the keto (CH) tautomer.

-

Aromatic Carbons (~128-136 ppm): The carbons of the benzyl group's phenyl ring will appear in the aromatic region.

-

Benzyl Methylene Carbon (~50 ppm): This carbon is shifted downfield due to the attachment to the electronegative nitrogen atom.

-

C4 Methylene Carbon (~40 ppm): The chemical shift of this carbon is highly dependent on the tautomeric form and provides crucial structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

Caption: Workflow for FTIR analysis using the ATR technique.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 1-benzyl-3-methyl-2-pyrazolin-5-one powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

FTIR Spectral Data & Interpretation

Table 3: Predicted FTIR Absorption Bands for 1-Benzyl-3-methyl-2-pyrazolin-5-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050-3000 | C-H stretch | Aromatic (C₆H₅) |

| ~ 2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂-) |

| ~ 1700-1680 | C=O stretch (strong) | Amide/Ketone |

| ~ 1600 | C=N stretch | Pyrazolinone ring |

| ~ 1580, 1495, 1450 | C=C stretch | Aromatic ring |

| ~ 750, 700 | C-H out-of-plane bend | Monosubstituted benzene |

Causality and Interpretation:

-

C=O Stretch (~1700-1680 cm⁻¹): The most prominent and diagnostic peak in the spectrum is expected to be the strong absorption from the carbonyl group of the pyrazolinone ring. Its exact position can provide clues about hydrogen bonding and the solid-state structure.

-

Aromatic and Aliphatic C-H Stretches: The signals above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those below 3000 cm⁻¹ are from sp³ hybridized carbons (methyl and methylene groups).

-

C=N and C=C Stretches: These absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the pyrazolinone and aromatic rings.

-

Out-of-Plane Bending (~750, 700 cm⁻¹): The presence of strong bands in this region is indicative of a monosubstituted benzene ring, corresponding to the benzyl group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

-

Introduction: The sample solution is introduced into the mass spectrometer, either via direct infusion or as the eluent from a liquid chromatography (LC) system.

-

Ionization: In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mass Spectrum Data & Interpretation

For 1-benzyl-3-methyl-2-pyrazolin-5-one (C₁₁H₁₂N₂O), the exact molecular weight is approximately 200.24 g/mol .

Table 4: Predicted Mass Spectrometry Data

| m/z Value (Predicted) | Assignment |

| 201.10 | [M+H]⁺ (Protonated molecule) |

| 223.08 | [M+Na]⁺ (Sodium adduct) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, a common benzyl fragment) |

Interpretation:

-

Molecular Ion Peak: In a positive ion mode ESI spectrum, the most important signal to identify is the protonated molecule, [M+H]⁺, which would appear at an m/z of approximately 201. This peak confirms the molecular weight of the compound.

-

Adducts: It is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can further corroborate the molecular weight.

-

Fragmentation: A characteristic fragment for a benzyl-substituted compound is the tropylium ion at m/z 91, formed by the cleavage of the C-N bond between the methylene group and the pyrazolinone ring. The presence of this fragment is strong evidence for the benzyl moiety. A GC-MS spectrum available on PubChem for this compound confirms this fragmentation pattern. [2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about conjugated systems.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and measure its absorbance to use as a baseline.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a range (e.g., 200-400 nm).

UV-Vis Spectral Data & Interpretation

Pyrazolinone derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions within the conjugated system of the ring and any attached aromatic groups. For 1-benzyl-3-methyl-2-pyrazolin-5-one, one would expect to see absorption maxima (λ_max) in the range of 240-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the predominant tautomeric form.

Conclusion: A Synthesized View

The structural elucidation of 1-benzyl-3-methyl-2-pyrazolin-5-one is a puzzle where each spectroscopic technique provides a crucial piece of the solution.

-

NMR spectroscopy defines the carbon-hydrogen framework, confirming the presence of the benzyl, methyl, and pyrazolinone ring protons and carbons. It is also the primary tool for investigating the tautomeric equilibrium in solution.

-

FTIR spectroscopy rapidly identifies the key functional groups, most notably the strong carbonyl absorption that is characteristic of the keto tautomer.

-

Mass spectrometry unequivocally determines the molecular weight of the compound and provides confirmatory structural evidence through characteristic fragmentation patterns, such as the tropylium ion.

-

UV-Vis spectroscopy confirms the presence of a conjugated electronic system.

Together, these techniques provide a self-validating system. The molecular weight from MS must match the structure deduced from NMR. The functional groups observed in FTIR must be consistent with the chemical environments detailed by NMR. By integrating the data from these orthogonal techniques, a researcher can confidently confirm the identity, structure, and purity of 1-benzyl-3-methyl-2-pyrazolin-5-one, a cornerstone of analysis in modern chemical and pharmaceutical research.

References

-

PubChem. (n.d.). 1-Benzyl-3-methyl-2-pyrazolin-5-one. National Center for Biotechnology Information. Retrieved from [Link]

- El-Mawgoud, S. A. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Holzer, W., et al. (2013). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 18(12), 14679-14699.

- Katritzky, A. R., & Elguero, J. (2010). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 35(36).

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. College of Engineering. Retrieved from [Link]

- Kinter, M. (2014). Quantifying Small Molecules by Mass Spectrometry.

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

Sources

Tautomeric Landscape of 1-Benzyl-3-methyl-2-pyrazolin-5-one: An In-depth Technical Guide

Abstract

Pyrazolin-5-ones are a cornerstone of heterocyclic chemistry, with their utility spanning pharmaceuticals, dyes, and agrochemicals.[1][2] A fundamental aspect of their chemical behavior, and one that dictates their reactivity and biological interactions, is their existence in a state of tautomeric equilibrium. This guide provides a comprehensive technical exploration of the tautomerism of 1-benzyl-3-methyl-2-pyrazolin-5-one. We will delve into the structural nuances of the primary tautomeric forms, the thermodynamic and environmental factors governing their interconversion, and the advanced analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important molecular system.

Introduction: The Significance of Tautomerism in Pyrazolinones

Pyrazolin-5-ones are versatile heterocyclic compounds renowned for their biological activities and as key intermediates in organic synthesis.[3] The core structure of 1-benzyl-3-methyl-2-pyrazolin-5-one allows for proton migration, leading to the coexistence of several tautomeric isomers. The predominant forms are the CH, OH, and NH tautomers, each possessing distinct electronic and steric properties (Figure 1). The position of this equilibrium is not static; it is profoundly influenced by the surrounding chemical environment, including the solvent, pH, and temperature.[2][4] Understanding and controlling this tautomeric landscape is critical in drug development, as different tautomers can exhibit varied biological activities and pharmacokinetic profiles.

The Tautomeric Forms of 1-Benzyl-3-methyl-2-pyrazolin-5-one

The tautomerism in 1-benzyl-3-methyl-2-pyrazolin-5-one involves the migration of a proton to one of three possible sites: the exocyclic oxygen, the ring nitrogen at the 2-position, or the carbon at the 4-position. This gives rise to the three principal tautomers:

-

OH-form (Enol tautomer): 1-benzyl-5-hydroxy-3-methyl-1H-pyrazole. This form is characterized by an aromatic pyrazole ring and a hydroxyl group at the 5-position.

-

NH-form (Keto tautomer): 1-benzyl-3-methyl-1,2-dihydro-3H-pyrazol-3-one. This tautomer contains a carbonyl group at the 5-position and a proton on the nitrogen at the 2-position.

-

CH-form (Keto tautomer): 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one. This form also possesses a carbonyl group at the 5-position, with the mobile proton residing on the carbon at the 4-position.

The relative stability of these tautomers is a delicate balance of factors including aromaticity, conjugation, and intramolecular hydrogen bonding.[1]

Figure 2: Experimental workflow for tautomer analysis.

Conclusion

The tautomerism of 1-benzyl-3-methyl-2-pyrazolin-5-one is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this equilibrium is paramount for predicting and controlling the chemical and biological properties of this important heterocyclic scaffold. By employing a combination of high-resolution analytical techniques, particularly NMR and UV-Vis spectroscopy, in conjunction with computational modeling, researchers can gain deep insights into the tautomeric landscape. The protocols and conceptual framework presented in this guide provide a robust foundation for the rigorous investigation of tautomerism in pyrazolinone systems, ultimately aiding in the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

-

Hörner, M., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(10), 1693. [Link]

-

Alves, M. J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]

-

Hörner, M., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information. [Link]

-

de Oliveira, B. G., et al. (2016). Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 318-326. [Link]

-

Alaşalvar, C., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1307, 137837. [Link]

-

Stadler, A., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7), 1565-1576. [Link]

-

da Silva, J. P., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1202, 127271. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]

-

Campillo, N., et al. (1998). Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c]t[1][4][5]hiadiazine 2,2-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (9), 1889-1892. [Link]

-

de la Cruz, M. J., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 253, 119567. [Link]

-

Mack, J., & Stillman, M. J. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 66(12), 4130-4138. [Link]

-

Alkorta, I., et al. (2017). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 31(8), 729-735. [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2623-2628. [Link]

-

Claramunt, R. M., et al. (2001). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry, 25(11), 1331-1338. [Link]

-

Guchhait, N., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism. Master Organic Chemistry. [Link]

-

Chiang, Y., et al. (1998). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (7), 1541-1546. [Link]

-

RSIS International. (n.d.). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. [Link]

-

da Silva, G. N., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245311. [Link]

-

Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]

-

PubChem. (n.d.). 1-Benzyl-3-methyl-2-pyrazolin-5-one. [Link]

-

Finar, I. L., & Lord, G. H. (1957). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Journal of the Chemical Society, 3314-3315. [Link]

-

Al-Obaidi, A. M. J., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing, 7(1), 1-8. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Formation of Pyrazolones from Ethyl Acetoacetate

Abstract

Pyrazolone scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their synthesis, most classically achieved through the condensation of β-ketoesters with hydrazines, is a fundamental transformation for any researcher in drug development. This guide provides an in-depth examination of the mechanism of pyrazolone formation from ethyl acetoacetate, moving beyond a simple procedural outline to explore the underlying chemical principles that govern this critical reaction. We will dissect the mechanistic steps, evaluate the impact of reaction conditions, provide a field-tested experimental protocol, and discuss the crucial aspect of tautomerism in the final product. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this vital synthetic route.

Introduction: The Enduring Significance of the Pyrazolone Core

First synthesized in the 1880s by Ludwig Knorr, pyrazolones are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms and a carbonyl group.[3] This structural motif is not merely of academic interest; it is a privileged scaffold in drug discovery. A prime example is Edaravone (3-methyl-1-phenyl-5-pyrazolone), a potent antioxidant used to treat amyotrophic lateral sclerosis (ALS) and aid recovery from stroke.[1] The widespread application of pyrazolone derivatives, which exhibit anticancer, anti-inflammatory, and antimicrobial activities, continually drives the need for a comprehensive understanding of their synthesis.[1][2][4]

The most common and robust method for synthesizing these crucial molecules is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester, such as ethyl acetoacetate, with a substituted or unsubstituted hydrazine.[3][5][6] This guide will focus on this seminal reaction, providing the mechanistic and practical insights necessary for its successful application in a research and development setting.